
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a bromine atom attached to the thiophene ring and a methylpropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with a suitable reagent to form the desired product . The reaction conditions often include the use of glacial acetic acid as a solvent and a catalyst such as palladium(0) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid may involve large-scale bromination reactions followed by purification steps to isolate the desired compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using reagents such as boronic acids in Suzuki cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bonds in the thiophene ring can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Palladium(0) Catalyst: Used in Suzuki cross-coupling reactions to facilitate the substitution of the bromine atom.
Glacial Acetic Acid: Commonly used as a solvent in the synthesis of the compound.
Boronic Acids: Used in substitution reactions to introduce various functional groups.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield monosubstituted and bisubstituted products with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 2-(4-Bromothiophen-2-yl)-2-methylpropanoic acid.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another brominated thiophene derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a brominated thiophene ring and a methylpropanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C8H9BrO2S |
|---|---|
Molekulargewicht |
249.13 g/mol |
IUPAC-Name |
2-(4-bromothiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)6-3-5(9)4-12-6/h3-4H,1-2H3,(H,10,11) |
InChI-Schlüssel |
HQIVSKRHZWDVLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CS1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


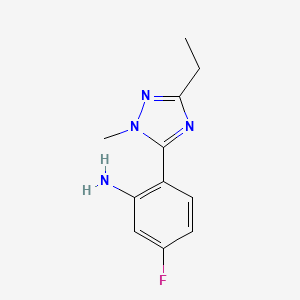
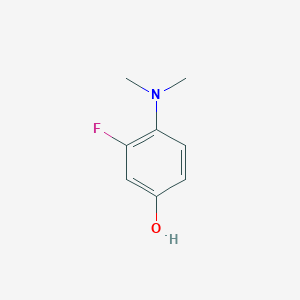
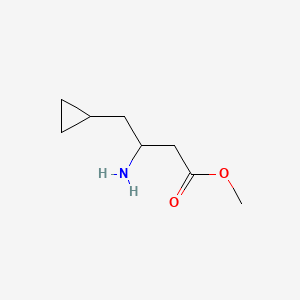
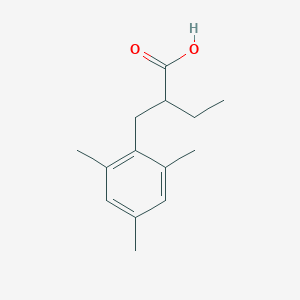
![O-[2-(Methanesulfonyl)ethyl]hydroxylamine](/img/structure/B13532759.png)
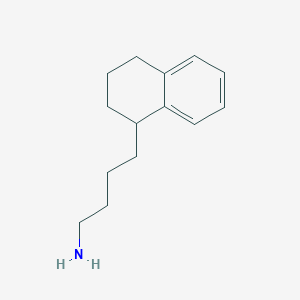
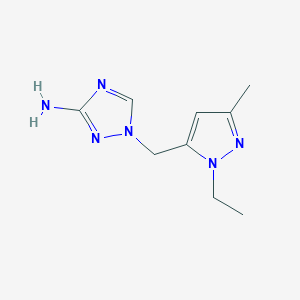
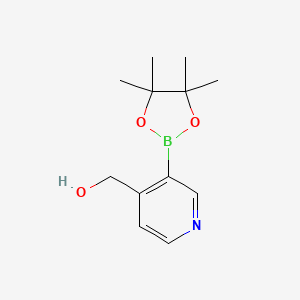
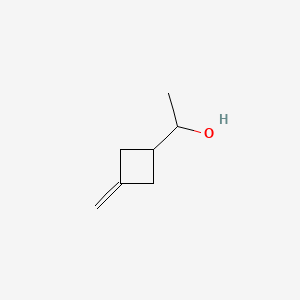
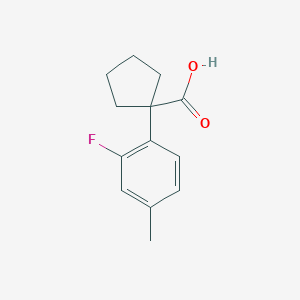
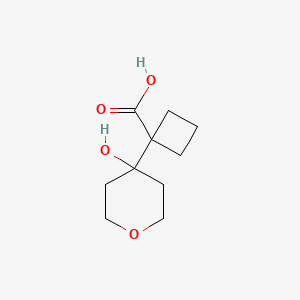
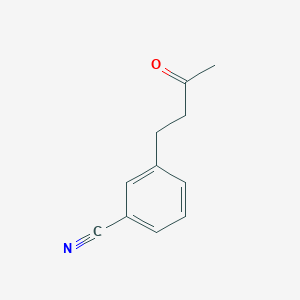
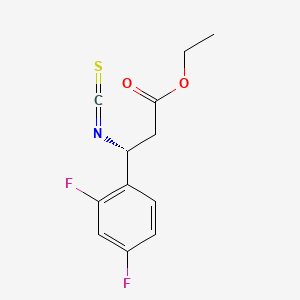
![Methyl 4-[(3-amino-2-fluorophenyl)methyl]piperazine-1-carboxylate hydrochloride](/img/structure/B13532811.png)
